molecular formula C17H12Cl2F3NO3 B2936143 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate CAS No. 1524717-10-9

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate

Cat. No.: B2936143
CAS No.: 1524717-10-9
M. Wt: 406.18
InChI Key: MOVYOYMOAPQWGX-UHFFFAOYSA-N
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Description

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Research into this compound and related derivatives has explored their synthesis and spectroscopic properties. For instance, the synthesis of acylthioureas with varying substituents, including 2,3,4-trifluorophenyl groups, has been characterized by IR and NMR spectroscopy. These compounds have shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, demonstrating the potential for further development of antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Material Science Applications

In material science, derivatives of the compound have been utilized in the synthesis of polymers. For example, the preparation of poly(p-phenylene) via a new precursor route involved polymerization processes that could potentially lead to materials with high electrical conductivity. This highlights the compound's role in developing novel materials with desirable electronic properties (Chaturvedi, Tanaka, & Kaeriyama, 1993).

Chemical Synthesis

The compound and its derivatives have been used in chemical synthesis, such as in the catalyzed dehydrative condensation between carboxylic acids and amines. This process has implications for peptide synthesis, showcasing the utility of such compounds in facilitating complex chemical reactions (Wang, Lu, & Ishihara, 2018).

Analytical Chemistry

In analytical chemistry, novel fluorescent conjugated polycarbazole polymers containing side chains derived from the compound have been used for the detection of explosive compounds. This application underscores the compound's potential in developing sensitive and recyclable fluorescence-based sensors for security and environmental monitoring (Nie et al., 2011).

Mechanism of Action

Target of Action

Related compounds, such as 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives, have been synthesized and evaluated for their analgesic potential . These compounds have shown to interact with opioid receptors, suggesting that our compound of interest may also target similar receptors.

Biochemical Pathways

Related compounds have been shown to affect pain perception pathways . These compounds may work by inhibiting the release of certain neurotransmitters involved in pain signaling, thereby reducing the sensation of pain.

Result of Action

Related compounds have shown potent analgesic efficacy . These compounds have been found to relieve pain effectively, suggesting that our compound of interest may have similar effects.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3NO3/c18-11-5-6-12(14(19)7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVYOYMOAPQWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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